molecular formula C16H35N B052008 Dioctylamine CAS No. 1120-48-5

Dioctylamine

Cat. No. B052008
CAS RN: 1120-48-5
M. Wt: 241.46 g/mol
InChI Key: LAWOZCWGWDVVSG-UHFFFAOYSA-N
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Description

Dioctylamine is a secondary amine in which the two alkyl substituents are specified as octyl . It is a colourless to light yellow liquid . It can be employed as a surfactant in the shape-controlled synthesis of some nanoparticles .


Synthesis Analysis

Dioctylamine seems to be a general inhibitor of cyclopropanation . It has been used as a highly specific inhibitor of Cyclopropane Fatty Acid (CFA) synthesis in H. pylori because CFA synthase overproduction largely offsets inhibition by the compound .


Molecular Structure Analysis

The linear formula of Dioctylamine is CH3(CH2)7NH(CH2)7CH3 . Its molecular weight is 241.46 g/mol .


Chemical Reactions Analysis

The chemical structure of Dioctylamine determines its intrinsic reactivity to free radicals and other reactive oxygen species (ROS), thus influencing its antioxidant activity .


Physical And Chemical Properties Analysis

Dioctylamine is a secondary amine with a molecular weight of 241.46 g/mol . It has a high logP value of 6.6, indicating its hydrophobic nature . It has one hydrogen bond donor and one hydrogen bond acceptor . It also has 14 rotatable bonds .

Scientific Research Applications

  • Antibacterial Peptide Mimetics Synthesis :

    • Dioctylamine-based derivatives of natural amino acids show potential antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its use in developing new antimicrobial agents (Filatova et al., 2020).
  • Exposure Studies in Medications :

    • Studies have investigated the impact of dibutyl phthalate (DBP), a related compound used in medication coatings, on serum reproductive hormones and thyroid hormones in men, highlighting potential endocrine-disrupting effects (Nassan et al., 2018); (Nassan et al., 2019).
  • Extraction Behavior with Metal Ions :

    • Dioctylamine has been explored for its extraction behavior towards various metal ions, including uranium, suggesting its potential application in the field of metal extraction and separation processes (Taweel, 2019).
  • Chemical Reactions and Synthesis :

    • Research into the nitration of dioctylamine and the synthesis of dioctyl dimethyl quaternary ammonium salts indicates the compound's versatility in various chemical reactions and processes (Carroll & Wright, 1948); (Hong-dong, 2003).
  • Penicillin Extraction and Reactive Extraction Techniques :

  • Electrochemical Applications :

    • The modification of carbon nanoparticles with dioctylamine-sulfonamide for applications in electrochemistry, such as in coenzyme Q10 lipid electrochemistry, demonstrates its utility in nanotechnology and materials science (Lawrence et al., 2012).
  • Tribological Properties :

    • Research on surface-modified Cu nanoparticles with dioctylamine dithiocarbamate reveals insights into its tribological properties, suggesting applications in material science and engineering (Yang et al., 2012).

Safety And Hazards

Dioctylamine is very toxic to aquatic life with long-lasting effects . It causes serious eye damage and severe skin burns . It is harmful if swallowed . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored locked up and disposed of properly .

Future Directions

Dioctylamine has been used in the development of supramolecular hydrogels as carriers for active substance delivery systems . It has also been used as a high surface area substrate for coenzyme Q10 and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)-Q10 redox processes . These applications suggest potential future directions for the use of Dioctylamine in drug delivery and electrochemistry .

properties

IUPAC Name

N-octyloctan-1-amine
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InChI

InChI=1S/C16H35N/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3
Source PubChem
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InChI Key

LAWOZCWGWDVVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
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DSSTOX Substance ID

DTXSID2061517
Record name 1-Octanamine, N-octyl-
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Molecular Weight

241.46 g/mol
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Physical Description

Colorless hygroscopic liquid with an amine-like odor; mp = 13-15 deg C; [Alfa Aesar MSDS]
Record name Dioctylamine
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Product Name

Dioctylamine

CAS RN

1120-48-5
Record name Dioctylamine
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Record name 1-Octanamine, N-octyl-
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Synthesis routes and methods

Procedure details

Phenylurea and dioctylamine were heated in xylene, with vigorous stirring, under various conditions. Samples were withdrawn from the mixture after specific reaction times, the solvent was evaporated from each of the samples at 65° C. in vacuo and the residue was taken up in CDCl3, in which phenylurea is virtually insoluble and in which N-phenyl-N',N'-dioctylurea and dioctylamine on the other hand are completely soluble. The precipitated phenylurea was filtered off and a 1H-NMR spectrum of the filtrate was prepared. The particular molar ratio of dioctylamine to the N-phenyl-N',N'-dioctylurea formed was determined by integrating the signals from the --N--CH2 protons of the dioctylamine (2.75 ppm) and the N-phenyl-N',N'-dioctylurea formed (3.28 ppm), from which was derived the degree of conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,820
Citations
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1996 - ACS Publications
The results of a study aimed at improvement of the group-contribution methodology for estimation of thermodynamic properties of organic substances are reported. Specific weaknesses …
Number of citations: 129 pubs.acs.org
DS Suslov, MV Bykov, GV Ratovskii… - Journal of Molecular …, 2017 - Elsevier
Cationic acetylacetonate bis(secondary amine) palladium (II) complexes were synthesized by nitrile substitution of [Pd(acac)(MeCN) 2 ][BF 4 ] with L (L = morpholine, diethylamine, …
Number of citations: 10 www.sciencedirect.com
NM Djordjevic, RJ Laub - Thermochimica acta, 1986 - Elsevier
Differential scanning calorimetry (DSC) has been used to measure the solubilities, as well as finite-concentration activities and activity coefficients, of n-octadecane (OD) in N,N-…
Number of citations: 3 www.sciencedirect.com
H Uslu, E Hasret, SI Kırbaşlar - Journal of Chemical & …, 2019 - ACS Publications
This work examines the reactive extraction of propionic acid, a promising liquid–liquid extraction technique, using tri-n-octylphosphine oxide (TOPO) or dioctylamine (DOA) diluted with …
Number of citations: 8 pubs.acs.org
E Hasret, SI Kırbaşlar, H Uslu - Journal of Chemical & …, 2018 - ACS Publications
The aim of this study is to investigate the extraction of citric acid and maleic acid from their aqueous solutions using different solvent–extractant mixtures in order to find the most effective …
Number of citations: 7 pubs.acs.org
K Lawrence, JD Watkins, TD James, JE Taylor… - …, 2012 - Wiley Online Library
… In summary, the dioctylamine-sulfonamide surface functional groups are confirmed and the … A summary of the most important elemental ratios from XPS data for dioctylamine-…
H Uslu, E Hasret, SI Kırbaşlar - Journal of Chemical & …, 2018 - ACS Publications
The purpose of this investigation is to compare the extraction efficiency of lactic acid from dilute solutions using several extractant mixtures in order to determine the most efficient …
Number of citations: 7 pubs.acs.org
E Hasret, SI Kırbaşlar, H Uslu - Journal of Chemical & …, 2019 - ACS Publications
In this investigation, the reactive extraction of oxalic acid from its dilute solutions using trioctylphosphine oxide (TOPO) or dioctylamine (DOA) mixed with several solvents was studied to …
Number of citations: 6 pubs.acs.org
BF Myasoedov, MS Milyukova, DA Malikov… - … Extraction and Ion …, 1985 - Taylor & Francis
… equal volume of 3% dioctylamine solution in dichloroethane, previously brought into … of tetravalent americium using 3% dioctylamine in dichloroethane from 0.25-2.5 Msulphuric acid …
Number of citations: 6 www.tandfonline.com
K Itoh, T Kuzuya, K Sumiyama - Materials transactions, 2006 - jstage.jst.go.jp
Semiconductor nanostructured materials have been extensively studied to develop novel properties different from the bulk counterparts. Copper sulfide NCs with anomalous optical …
Number of citations: 28 www.jstage.jst.go.jp

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